4-Ethyl-2,4,6-trimethylheptane
Description
Structure
3D Structure
Properties
CAS No. |
62198-69-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,4,6-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(6,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
LPNPQCHEMXFBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Synthetic Strategies for Branched Alkanes, with Specific Reference to Structures Akin to 4 Ethyl 2,4,6 Trimethylheptane
Catalytic Hydroisomerization Approaches for Branched Alkane Production
Catalytic hydroisomerization is a key refinery process used to convert linear paraffins into their branched isomers. This process is typically carried out using bifunctional catalysts that possess both metal and acid sites. rsc.org The mechanism involves the dehydrogenation of the alkane on a metal site to form an alkene, followed by the isomerization of the resulting carbenium ion on an acid site. The branched alkene is then hydrogenated back to a branched alkane on a metal site. mdpi.com
Development of Novel Bifunctional Catalysts for Isomer Selectivity
The selectivity towards desired branched isomers in hydroisomerization is highly dependent on the properties of the bifunctional catalyst. researchgate.net An ideal catalyst should maximize the yield of isomers while suppressing undesirable cracking reactions. mdpi.com This is achieved by carefully balancing the metal and acid functions of the catalyst. rsc.org
Novel bifunctional catalysts are being developed to enhance isomer selectivity. These often consist of noble metals like platinum (Pt) or palladium (Pd) supported on acidic materials such as zeolites (e.g., ZSM-5, ZSM-22, SAPO-11, Y, and Beta-zeolites) or composite materials containing mesoporous phases like MCM-41. mdpi.com The choice of the acidic support is crucial as its pore structure and acidity influence the product distribution. researchgate.net For instance, zeolites with specific pore geometries can exert shape-selective effects, favoring the formation of certain isomers. kuleuven.be
Research has shown that the spatial organization of the metal and acid sites at the nanoscale can significantly impact catalyst performance. bohrium.com A key challenge is to overcome the diffusion limitations of reaction intermediates within the catalyst structure, which can lead to secondary cracking. bohrium.com Hierarchical zeolites, which contain both micropores and mesopores, have been developed to facilitate mass transfer and improve selectivity. mdpi.com
Table 1: Impact of Catalyst Properties on n-Heptane Hydroisomerization
| Catalyst | Metal Function | Acidic Support | Key Finding | Reference |
|---|---|---|---|---|
| Pt/ZSM-22 & Pt/Mordenite | Platinum | ZSM-22, Mordenite | Separating Pt and acid sites at the nanoscale can enhance isomer yield by reducing diffusion limitations. | bohrium.com |
| Pt-supported catalysts | Platinum | Various zeolites | Lower reaction temperatures with Pt catalysts favor isomerization over cracking. | mdpi.com |
Optimization of Reaction Conditions and Catalyst Stability in Hydroisomerization
Optimizing reaction conditions is critical for maximizing the yield of branched alkanes and ensuring the long-term stability of the catalyst. Key parameters include temperature, pressure, and the hydrogen-to-hydrocarbon ratio. kuleuven.be Generally, lower temperatures and higher hydrogen pressures favor isomerization over cracking. mdpi.comkuleuven.be
For instance, in the hydroisomerization of n-hexadecane over a Pt-ZSM catalyst, the selectivity to isohexadecane was found to be highly dependent on the reaction temperature. mdpi.com Similarly, studies on n-alkane mixtures have revealed that liquid-phase reaction conditions can lead to enhanced yields of skeletal isomers. kuleuven.bersc.org
Catalyst stability is another important consideration. Deactivation can occur due to coking or sintering of the metal particles. The development of catalysts with high long-term stability is an active area of research. mdpi.com
Table 2: Effect of Reaction Conditions on Hydroisomerization
| Reactant | Catalyst | Temperature (°C) | Pressure (bar) | Key Outcome | Reference |
|---|---|---|---|---|---|
| n-Dodecane | Siliceous Pt-H-ZSM-22 | 290 | 40 | 96% isomer selectivity at 29% conversion. | mdpi.com |
| n-Hexadecane | Pt-ZSM catalysts | Varied | 40 | Temperature significantly impacts selectivity to isohexadecane. | mdpi.com |
Catalytic Cracking Methodologies for Branched Hydrocarbon Formation
Catalytic cracking is a major refinery process used to break down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes and olefins. scienomics.com This process is typically carried out at high temperatures using acidic catalysts, most commonly zeolites. mdpi.com
Application of Zeolite Catalysts in Branched Alkane Synthesis
Zeolites are crystalline aluminosilicates with a porous structure and strong acid sites, making them highly effective catalysts for cracking reactions. scienomics.com Different types of zeolites, such as Y-type, ZSM-5, and Ferrierite, are used depending on the desired product distribution. mdpi.com
Y-type zeolites are widely used in fluidized catalytic cracking (FCC) to process large hydrocarbon molecules into gasoline-range products. mdpi.comnih.gov ZSM-5 is often used as an additive in FCC to increase the yield of light olefins and enhance the octane (B31449) number of the gasoline product. mdpi.com The shape-selective nature of ZSM-5's pores favors the production of branched hydrocarbons. mdpi.com Ferrierite zeolites are also utilized for their excellent shape-selective catalytic performance in reactions like the isomerization of n-butene to produce branched alkanes. mdpi.com
The selection of the zeolite catalyst and the optimization of reaction conditions are crucial for controlling the product selectivity towards branched alkanes.
Mechanistic Insights into Carbocation Intermediates in Cracking Processes
The mechanism of catalytic cracking on zeolites involves the formation of carbocation intermediates. nacatsoc.orgstackexchange.com The process is initiated by the protonation of a hydrocarbon molecule at a Brønsted acid site on the zeolite surface, forming a carbenium ion. bohrium.com This highly reactive intermediate can then undergo various reactions, including isomerization to form more stable branched carbocations and β-scission to break C-C bonds, leading to the formation of smaller alkanes and alkenes. mdpi.comacs.org
The stability and reactivity of these carbocation intermediates are influenced by the confining environment of the zeolite pores. bohrium.comresearchgate.net While simple alkyl carbocations are key reactive species, more stable covalent species known as alkoxides have also been identified as persistent intermediates on the zeolite surface. nacatsoc.org It is believed that carbocations and alkoxides may exist in equilibrium during hydrocarbon transformations within zeolites. nacatsoc.org Understanding the behavior of these intermediates is crucial for designing more selective and efficient cracking catalysts. nacatsoc.orgbohrium.com
Advanced Organic Synthesis Routes for Branched Aliphatic Frameworks
While catalytic methods are dominant in industrial-scale production, advanced organic synthesis offers precise control for creating specific, highly branched alkane structures like 4-Ethyl-2,4,6-trimethylheptane for research or as analytical standards. These methods often involve the construction of a carbon skeleton with functional groups that can be subsequently removed.
One common strategy involves the use of Grignard reactions to form new carbon-carbon bonds. plymouth.ac.uk For example, a Grignard reagent can be reacted with a ketone or an ester to create a tertiary alcohol with the desired branching. plymouth.ac.uk This alcohol can then be dehydrated to an alkene and subsequently hydrogenated to the corresponding alkane. plymouth.ac.uk
Other advanced methods include metal-organic coupling reactions, such as the Stille coupling, which can be used to form specific C-C bonds. stackexchange.com These reactions, while often multi-step and not suitable for bulk production, provide unparalleled precision in constructing complex aliphatic frameworks. stackexchange.com Retrosynthetic analysis is a key tool in planning the synthesis of such target molecules, allowing for the disconnection of the target structure into simpler, readily available starting materials. plymouth.ac.uk
Corey-House Synthesis and Related Aliphatic Coupling Reactions for Branched Structures
The Corey-House synthesis is a powerful and versatile method for the formation of alkanes through the coupling of an organocopper reagent (a lithium dialkylcuprate, also known as a Gilman reagent) with an alkyl halide. byjus.comyoutube.combrainly.in This reaction is particularly well-suited for the synthesis of unsymmetrical alkanes. byjus.com
The general steps of the Corey-House synthesis are as follows:
Formation of an alkyl lithium from an alkyl halide. brainly.in
Reaction of the alkyl lithium with a copper(I) halide to form a lithium dialkylcuprate. brainly.in
Coupling of the lithium dialkylcuprate with a second alkyl halide to form the desired alkane. brainly.in
For a hypothetical synthesis of this compound, one could envision a retrosynthetic disconnection that breaks the molecule into two key fragments. A plausible approach would involve the coupling of a lithium di(isobutyl)cuprate with a suitable secondary alkyl halide.
Table 1: Retrosynthetic Analysis of this compound via Corey-House Synthesis
| Target Molecule | Disconnection Strategy | Key Intermediates |
| This compound | C4-C5 bond cleavage | Lithium di(2,4-dimethylpentyl)cuprate and Ethyl halide |
| This compound | C3-C4 bond cleavage | Lithium di(sec-butyl)cuprate and 1-halo-2,4-dimethylpentane |
While theoretically feasible, the Corey-House synthesis can be limited by steric hindrance, especially when coupling secondary or tertiary alkyl halides. For a sterically congested molecule like this compound, the yields might be modest.
Transition-Metal Catalyzed Methodologies for Branched Alkane Construction
Transition-metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for C-C bond formation. researchgate.netmdpi.comyoutube.com Various transition metals, including palladium, nickel, and rhodium, are effective catalysts for cross-coupling reactions that can be adapted for the synthesis of branched alkanes. mdpi.com
One relevant approach is the hydroformylation of alkenes, followed by reduction. Hydroformylation introduces a formyl group and a hydrogen atom across a double bond, which can then be reduced to a methyl group. By carefully selecting the alkene precursor and controlling the regioselectivity of the hydroformylation, complex branching patterns can be constructed.
Another powerful technique is olefin metathesis, which allows for the rearrangement of carbon-carbon double bonds. mdpi.com This can be used to construct a desired carbon skeleton, which is then hydrogenated to the corresponding alkane.
Table 2: Potential Transition-Metal Catalyzed Routes to Branched Alkane Skeletons
| Catalytic Method | Description | Applicability to this compound |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.net | Could be used to couple smaller branched fragments. |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. mdpi.com | Useful for building the carbon backbone prior to reduction. |
| Hydroformylation-Reduction | Addition of a formyl group and hydrogen to an alkene, followed by reduction. | Could introduce methyl branches at specific positions. |
| Olefin Metathesis | Rearrangement of alkenes to form a new carbon skeleton. mdpi.com | Can construct the heptane (B126788) backbone with appropriate branching, followed by hydrogenation. |
Sustainable and Upcycling Pathways to Branched Alkanes
In the quest for more environmentally friendly chemical processes, significant research has focused on the conversion of waste materials and biomass into valuable hydrocarbons.
Conversion of Polyolefinic Materials to Branched Hydrocarbons via Catalytic Processes
Polyolefins, such as polyethylene (B3416737) and polypropylene, are major components of plastic waste. acs.org Catalytic pyrolysis and hydrocracking are promising methods for the depolymerization of these plastics into smaller, more valuable hydrocarbons, including branched alkanes. acs.orgchinesechemsoc.org
The process typically involves heating the plastic waste in the presence of a catalyst, often a solid acid like a zeolite or a supported metal catalyst. acs.orgresearchgate.net The catalyst facilitates the cracking of the long polymer chains and promotes isomerization reactions that lead to the formation of branched structures. researchgate.net The product distribution can be tuned by adjusting the catalyst, temperature, and pressure. researchgate.net For instance, certain catalysts can selectively break down branched polyolefins like polypropylene. sonnenseite.com
Table 3: Catalytic Conversion of Polyolefins to Hydrocarbons
| Feedstock | Catalytic Process | Key Parameters | Typical Products |
| Polyethylene (PE) | Hydrocracking | Pt/WO3/ZrO2 catalyst, H2 pressure, ~225°C researchgate.net | Liquid fuels, including branched alkanes. researchgate.net |
| Polypropylene (PP) | Catalytic Cracking | Zeolite Beta catalyst, 400-500°C | C5-C12 hydrocarbons with branching. researchgate.net |
| Mixed Plastic Waste | Hydrogenolysis | Nickel-based catalyst, lower temperatures and pressures sonnenseite.com | Selective breakdown to smaller hydrocarbons. sonnenseite.com |
Biohydrocarbon Conversion to Branched Alkanes through Catalytic Processes
Biomass represents a renewable feedstock for the production of fuels and chemicals. researchgate.net Large biohydrocarbons, such as those derived from microalgae, can be converted into branched alkanes suitable for use in transportation fuels. researchgate.net For example, squalane, a C30 branched hydrocarbon, can be catalytically cracked into smaller, highly branched alkanes. researchgate.net
The conversion process often involves hydrodeoxygenation to remove oxygen atoms from biomass-derived molecules, followed by cracking and isomerization to achieve the desired carbon number and branching. rsc.org Metal-free hydrodeoxygenation processes have also been developed. rsc.org Various catalytic systems, including ruthenium on ceria (Ru/CeO2), have shown high efficiency in these conversions. researchgate.net
The production of alkanes from fatty acid intermediates is another significant pathway. nih.gov Through metabolic engineering, microorganisms can be engineered to produce fatty acids that are then converted into alkanes. nih.gov
Table 4: Catalytic Conversion of Bio-based Feedstocks to Branched Alkanes
| Bio-Feedstock | Catalytic Process | Catalyst | Product |
| Squalane | Catalytic Cracking | Ru/CeO2 researchgate.net | Aviation-range branched alkanes researchgate.net |
| Fatty Acids | Hydrodeoxygenation | Metal-free systems rsc.org | Alkanes and alkenes rsc.org |
| Lignocellulosic Biomass | Pyrolysis and Upgrading | Various zeolites researchgate.net | Gasoline-range branched alkanes and cycloalkanes researchgate.net |
Reactivity Profiles and Mechanistic Investigations of Branched Alkanes
Catalytic Reaction Mechanisms involving Branched Alkanes
Catalytic processes are paramount in the refining and chemical industries for transforming alkanes into more valuable products. Branched alkanes, in particular, are key components in high-octane gasoline and are subject to a range of catalytic transformations.
Hydroisomerization is a crucial industrial process for upgrading the octane (B31449) number of light naphtha fractions by converting linear alkanes into their branched isomers. For a molecule that is already branched, such as 4-Ethyl-2,4,6-trimethylheptane, further hydroisomerization would involve skeletal rearrangements to form other C12 isomers. The reaction proceeds over bifunctional catalysts, typically containing noble metals (like platinum) on an acidic support (such as zeolites).
The generally accepted mechanism for hydroisomerization involves a series of steps that begin with the dehydrogenation of the alkane on a metal site to form an alkene. This olefinic intermediate then protonates on a Brønsted acid site of the support to form a carbenium ion. This carbocation can then undergo skeletal rearrangement via a series of 1,2-hydride and 1,2-methyl shifts. For a highly branched alkane, these rearrangements could lead to a variety of other isomers. Finally, the rearranged iso-olefin is hydrogenated back to a saturated alkane on the metal site.
The distribution of products in hydroisomerization is influenced by the pore structure of the zeolite catalyst and the balance between the metal and acid functions. For C12 alkanes, catalysts like Pt/H-ZSM-22 and Pt/NaH-Y are often employed. The shape-selective nature of zeolites can favor the formation of certain isomers while hindering the formation of bulkier ones. Cracking is a competing reaction that can occur on the acid sites, leading to the formation of lower molecular weight alkanes.
| Catalyst Component | Function | Intermediate Species |
|---|---|---|
| Platinum (Pt) | Dehydrogenation/Hydrogenation | Alkene |
| Zeolite (e.g., ZSM-22, Y) | Acidic catalysis (skeletal rearrangement) | Carbenium ion |
Catalytic cracking is a fundamental refinery process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. When a highly branched alkane like this compound is subjected to catalytic cracking, it proceeds through a mechanism involving carbocation intermediates on acidic catalysts like zeolites.
The initiation of the cracking process can occur through the protonation of the alkane by a Brønsted acid site on the catalyst, forming a pentacoordinate carbonium ion which then eliminates a hydrogen molecule to form a carbenium ion. Alternatively, a carbenium ion can be formed by hydride abstraction from the alkane by another carbocation already present on the catalyst surface. For a branched alkane, hydride abstraction is more likely to occur at a tertiary C-H bond due to the higher stability of the resulting tertiary carbocation.
Once formed, the carbocation can undergo β-scission, where the C-C bond in the beta position to the positive charge breaks, resulting in the formation of an olefin and a new, smaller carbocation. The stability of the resulting fragments plays a crucial role in determining the preferred cracking pathway. In the case of this compound, scission would likely occur to produce stable tertiary or secondary carbocations. The resulting smaller olefins and alkanes are the primary products of the cracking process.
| Carbocation Type | Relative Stability | Likelihood of Formation |
|---|---|---|
| Primary | Least Stable | Low |
| Secondary | More Stable | Moderate |
| Tertiary | Most Stable | High |
Tandem alkane cross-metathesis is an innovative catalytic process that combines alkane dehydrogenation and olefin metathesis to convert lower molecular weight alkanes into higher molecular weight ones. This process typically employs a dual-catalyst system, one for dehydrogenation (e.g., a pincer-ligated iridium complex) and another for olefin metathesis (e.g., a Schrock-type Mo or W alkylidene complex or a solid metal oxide).
The general mechanism involves the dehydrogenation of an alkane to the corresponding alkene. This alkene then participates in a cross-metathesis reaction with another alkene, leading to a redistribution of the alkylidene fragments and the formation of new, higher and lower molecular weight olefins. These olefins are then hydrogenated to the corresponding alkanes.
While this process is effective for linear alkanes, the presence of branched alkanes can have a detrimental effect on the tandem system. Research has shown that branched products can adversely impact the performance of the catalyst system, in contrast to their promotional effect in traditional olefin metathesis. This suggests that the formation or use of highly branched alkanes like this compound in such tandem processes would present significant challenges that could lead to catalyst deactivation or an unfavorable product distribution.
Radical Reactions and Degradation Mechanisms of Branched Hydrocarbons
Radical reactions are fundamental to the understanding of combustion, atmospheric chemistry, and polymer degradation. The susceptibility of a branched alkane to radical attack is dictated by the strength of its C-H bonds.
Hydrogen atom abstraction is a key initiation step in many radical-mediated processes, including combustion and halogenation. The rate of hydrogen abstraction from an alkane depends on the type of C-H bond being broken, with the general order of reactivity being tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary radical.
In a molecule like this compound, there are primary, secondary, and tertiary C-H bonds. Therefore, radical attack will preferentially occur at the tertiary positions (C-2, C-4, and C-6). A theoretical study using Density Functional Theory (DFT) on the hydrogen abstraction from 2,4,6-trimethylheptane (B1595353) by a t-butoxyl radical provides valuable insights that can be extrapolated to this compound. The study confirms that the formation of tertiary radicals is favored over primary and secondary radicals.
The relative rates of hydrogen abstraction can be quantified through computational chemistry, providing detailed information about the transition state energies and reaction barriers for the abstraction from different sites within the molecule. These theoretical investigations are crucial for developing accurate kinetic models for the combustion and atmospheric degradation of branched alkanes.
| C-H Bond Type | Relative Bond Dissociation Energy | Radical Stability | Reactivity towards Abstraction |
|---|---|---|---|
| Primary | Highest | Least Stable | Lowest |
| Secondary | Intermediate | Intermediate | Intermediate |
| Tertiary | Lowest | Most Stable | Highest |
The oxidative degradation of branched hydrocarbons is a critical process in combustion and atmospheric chemistry, and it also plays a role in the aging of lubricating oils and polymers. The initial step in the low-temperature oxidation of alkanes is typically the abstraction of a hydrogen atom by a radical, followed by the addition of molecular oxygen to the resulting alkyl radical to form a peroxy radical.
For a branched alkane, the formation of the more stable tertiary alkyl radical will lead to a corresponding tertiary peroxy radical. This peroxy radical can then undergo a variety of reactions, including intramolecular hydrogen abstraction to form a hydroperoxide, or it can react with other molecules. The decomposition of the hydroperoxide can lead to chain branching, which is a key feature of autoignition.
The structure of the branched alkane influences its oxidation stability, with more highly branched alkanes generally exhibiting lower stability and being more prone to oxidation. The degradation products can be complex and include smaller alkanes, alkenes, ketones, and alcohols, resulting from the fragmentation of the carbon skeleton following the initial oxidative attack. In biological systems, the microbial degradation of branched alkanes also proceeds via oxidation, often initiated by enzymes such as monooxygenases that introduce a hydroxyl group into the alkane.
Formation and Reactivity of Transition Metal σ-Complexes with Alkanes
The activation of carbon-hydrogen (C-H) bonds in alkanes, which are typically unreactive due to their strong and weakly polarized bonds, is a significant challenge in chemistry. nih.gov Transition metal complexes play a pivotal role in overcoming this challenge, often proceeding through the formation of transient intermediates known as σ-alkane complexes. nih.govresearchgate.net In these complexes, the σ-bond of a C-H group acts as a ligand, coordinating directly to the metal center. nih.gov This interaction, while crucial for initiating C-H activation, is generally weak, making these σ-complexes highly reactive and difficult to isolate and characterize. nih.govnih.gov While extensive research has been conducted on simple alkanes, specific mechanistic studies detailing the interaction of highly branched alkanes like this compound with transition metals are not extensively documented in foundational studies. The principles, however, are derived from model systems using less complex alkanes.
The formation of these critical intermediates is most commonly achieved through photochemical methods. nih.gov This process typically involves the photoinduced elimination of a ligand, such as carbon monoxide (CO), from a saturated metal complex. This creates an undercoordinated and highly reactive metal species that can then bind with an alkane molecule from the surrounding solution. nih.gov
A well-studied example is the formation of the Cr(CO)₅-alkane complex from Cr(CO)₆ in an octane solution. Using femtosecond optical absorption spectroscopy, researchers have detailed the kinetics of this process, as shown in the table below. nih.govdiva-portal.org
Table 1: Kinetic Data for the Photochemical Formation of Cr(CO)₅-octane
| Step | Description | Time Constant |
|---|---|---|
| 1 | Photoinduced CO dissociation from Cr(CO)₆ | < 100 fs |
| 2 | Geminate recombination of Cr(CO)₅ with CO | 150 fs |
| 3 | Dephasing of Cr-CO bending modes in ground-state Cr(CO)₅ | 830 fs |
This table illustrates the rapid sequence of events following photolysis, leading to the formation of the alkane σ-complex.
The bonding within these σ-complexes is primarily understood as a form of charge transfer. nih.gov There is a donor component, where electron density from the alkane's C-H σ-bonding orbital is donated to an empty d-orbital on the metal. researchgate.net This is complemented by a back-donation component, where electron density from a filled metal d-orbital is transferred to the C-H σ* antibonding orbital. nih.gov This interaction weakens the C-H bond, priming it for cleavage. Computational studies on rhenium and manganese complexes indicate that the majority of the charge transfer (70-80%) is from the alkane to the metal complex. nih.gov
Once formed, the σ-alkane complex is a key intermediate on the pathway to C-H bond activation. The subsequent reaction can proceed through several primary mechanisms, depending on the metal, its oxidation state, and its ligand environment. nih.govyoutube.com
Oxidative Addition : This mechanism is common for electron-rich, low-valent late transition metals (e.g., Iridium, Rhodium). youtube.comacs.org The metal inserts into the C-H bond, leading to a formal increase of two in both its oxidation state and coordination number. nih.govacs.org The process is believed to proceed via a three-membered ring transition state. nih.gov
σ-Bond Metathesis : Typically associated with early transition metals (e.g., Titanium, Zirconium) that lack the d-electrons necessary for oxidative addition. nih.govacs.org This pathway involves a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed simultaneously with the transfer of the hydrogen atom to another ligand or the metal itself. nih.govacs.org
Electrophilic Activation : This pathway involves an electropositive metal center that withdraws electron density from the coordinated C-H bond. nih.gov This polarization increases the acidity of the hydrogen atom, facilitating its removal by a base, which can be either internal (a ligand) or external. nih.govacs.org
Theoretical calculations, particularly Density Functional Theory (DFT), have provided significant insight into the energetics of these activation pathways. For instance, studies on methane (B114726) activation have quantified the stabilization energy of the σ-complex and the activation barriers for C-H cleavage. nih.gov
Table 2: Calculated Energetics for Methane C–H Cleavage via 1,2-Addition
| Metal Complex | σ-Complex Stabilization Energy (kcal/mol) | ΔE‡ (Activation Energy) (kcal/mol) | ΔE (Reaction Energy) (kcal/mol) |
|---|---|---|---|
| 3-Zr | ~9.0 | 16.8 | -16.7 |
Data adapted from DFT studies, illustrating the thermodynamic and kinetic parameters for C-H activation by early transition metal imido complexes. nih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Ethyl 2,4,6 Trimethylheptane and Its Isomers
Chromatographic Techniques for Complex Hydrocarbon Mixtures
Chromatography is a cornerstone of hydrocarbon analysis, enabling the separation of individual components from a complex matrix. For highly branched alkanes and their isomers, advanced techniques are necessary to overcome the limitations of conventional methods.
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the detailed analysis of complex mixtures like petroleum products. ifpenergiesnouvelles.frresearchgate.net It utilizes two capillary columns with different stationary phase selectivities, connected by a modulator. ifpenergiesnouvelles.fr The modulator traps fractions of the effluent from the first-dimension column and re-injects them as narrow bands into the second-dimension column, ensuring the entire sample undergoes two distinct separation processes. ifpenergiesnouvelles.frresearchgate.net This approach dramatically increases peak capacity and resolving power compared to single-dimension GC, which is often insufficient for samples containing more than nine carbon atoms due to the exponential increase in the number of isomers. ifpenergiesnouvelles.fr
In the context of branched alkane analysis, GC×GC provides structured, ordered chromatograms where compounds of the same chemical family elute in specific regions. researchgate.net For instance, a common setup for fuel analysis uses a nonpolar first-dimension column separating analytes by boiling point (volatility) and a more polar second-dimension column separating them by polarity. researchgate.net This allows for the effective separation of iso-alkanes from other hydrocarbon classes like n-alkanes and cycloalkanes. dlr.de The enhanced separation allows for more detailed investigation into the isomeric distribution within a given carbon number, which is crucial for evaluating fuel properties. dlr.de
Recent studies on sustainable aviation fuels (SAF) have demonstrated the utility of GC×GC in obtaining detailed compositional data on iso-alkane distributions. dlr.de By correlating retention behavior with molecular structures, it is possible to sort isomeric structures into subgroups based on features like the number of molecular branches. dlr.de This level of detail is essential for understanding how fuel composition affects performance characteristics. dlr.de
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the structural identification of separated hydrocarbon isomers. nih.govosti.gov While GC separates the components of a mixture, the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for structural elucidation. taylorandfrancis.com
For complex mixtures, the coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) is particularly effective. copernicus.org The high data acquisition speed of TOF-MS is necessary to capture the very narrow peaks (often less than a second wide) produced by the second-dimension column in a GC×GC system. taylorandfrancis.com This combination, GC×GC-TOF-MS, allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. copernicus.org
The use of variable ionization energies in MS can further enhance isomer discrimination. copernicus.org Standard 70 eV electron impact (EI) ionization causes extensive fragmentation, which can make the mass spectra of similar isomers difficult to distinguish. copernicus.orgavivanalytical.com Lowering the ionization energy (soft ionization) reduces fragmentation and preserves the molecular ion, aiding in the definitive identification of the molecular weight of each isomer. copernicus.org This is particularly useful for branched alkanes, which often show weak or absent molecular ion peaks under standard EI conditions. avivanalytical.comwhitman.edu
Spectroscopic Approaches for Structural Elucidation of Branched Alkanes
Spectroscopic methods provide detailed information about the molecular structure of analytes. For branched alkanes, mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for elucidating their intricate structures.
The fragmentation of branched alkanes in a mass spectrometer is governed by the stability of the resulting carbocations. jove.comic.ac.uk Cleavage is favored at the branching points because it leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iq This preferential fragmentation results in characteristic mass spectra that differ significantly from their linear counterparts. whitman.edu
Key features of the mass spectra of highly branched alkanes include:
A weak or absent molecular ion (M+) peak : The energetic instability of the molecular ion of a branched alkane leads to rapid fragmentation. whitman.edujove.com
Prominent fragment ions : The spectrum is dominated by peaks corresponding to the most stable carbocations that can be formed. uobasrah.edu.iq The loss of the largest alkyl group at a branch point is often favored. whitman.edu
Lack of smooth decay : Unlike n-alkanes, which show a smooth, exponential decay in the intensity of CnH2n+1 fragment clusters, branched alkanes show an irregular pattern with intense peaks corresponding to fragmentation at the branch sites. whitman.eduwhitman.edu
For 4-Ethyl-2,4,6-trimethylheptane (C12H26, molecular weight 170.33 g/mol ), fragmentation would be expected to occur at the quaternary carbon (C4) and the tertiary carbons (C2 and C6). nih.gov The fragmentation pathway is driven by the formation of stable tertiary carbocations.
Table 1: Predicted Major Fragment Ions for this compound
| Fragmentation Site | Lost Radical | Resulting Cation | m/z of Cation | Notes |
|---|---|---|---|---|
| Cleavage at C4 | Propyl (C3H7•) | [C9H19]+ | 127 | Loss of the largest substituent at the quaternary carbon. whitman.edu |
| Cleavage at C2 | Isobutyl (C4H9•) | [C8H17]+ | 113 | Formation of a stable tertiary carbocation. |
| Cleavage at C4 | Ethyl (C2H5•) | [C10H21]+ | 141 | Loss of the ethyl group from the quaternary carbon. |
| Cleavage at C6 | Methyl (CH3•) | [C11H23]+ | 155 | Loss of a methyl group. |
This table is based on general fragmentation principles for branched alkanes. whitman.edujove.comuobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon skeleton and proton environments of organic molecules. nih.govirisotope.com For branched alkanes, both ¹H and ¹³C NMR provide valuable structural information.
¹³C NMR : This technique provides information on the different types of carbon atoms in a molecule (methyl, methylene, methine, quaternary). irisotope.comuobasrah.edu.iq The chemical shifts of carbon nuclei in alkanes are sensitive to substitution, with increased branching generally causing a downfield shift. uobasrah.edu.iq For a complex mixture, the ¹³C NMR spectrum can reveal the presence and variety of branched structures. nih.gov
¹H NMR : Protons in alkanes typically resonate in a narrow, shielded region of the spectrum (approx. 0.7-1.5 ppm). openochem.org The chemical shift and splitting patterns (multiplicity) of the signals provide information about neighboring protons, allowing for the deduction of connectivity. However, in complex mixtures of isomers, severe signal overlap in 1D ¹H NMR spectra can make interpretation difficult. nih.gov
To overcome the challenge of signal overlap in complex hydrocarbon mixtures, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are employed. nih.govacs.org A COSY experiment identifies protons that are coupled to each other, helping to piece together the structure of individual components within the mixture. acs.org Recent advances have demonstrated the use of 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) to characterize mixtures of linear and branched alkanes even within the confined space of porous media, where significant line broadening typically hinders analysis. nih.govacs.org
Table 2: Predicted ¹³C and ¹H NMR Signals for this compound
| Carbon Position | Carbon Type | Expected ¹³C Shift Range (ppm) | Attached Protons | Expected ¹H Shift Range (ppm) | ¹H Multiplicity |
|---|---|---|---|---|---|
| C1, C2-CH3 | Primary (CH3) | 10 - 25 | 6H | 0.8 - 1.0 | Doublet |
| C7, C6-CH3 | Primary (CH3) | 10 - 25 | 6H | 0.8 - 1.0 | Doublet |
| C4-CH3 | Primary (CH3) | 10 - 25 | 3H | 0.8 - 1.0 | Singlet |
| C3, C5 | Secondary (CH2) | 20 - 45 | 4H | 1.2 - 1.5 | Multiplet |
| Ethyl-CH2 | Secondary (CH2) | 20 - 45 | 2H | 1.2 - 1.5 | Quartet |
| C2, C6 | Tertiary (CH) | 25 - 50 | 2H | 1.5 - 1.8 | Multiplet |
| C4 | Quaternary | 30 - 45 | 0H | - | - |
This table presents estimated chemical shift ranges based on general principles for alkanes. uobasrah.edu.iqopenochem.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation and Adduct Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation to the analysis of complex mixtures, proving particularly valuable for distinguishing isomers. nih.govpolyu.edu.hk IMS separates gas-phase ions based on their size, shape, and charge as they drift through a tube filled with a buffer gas under the influence of an electric field. polyu.edu.hkfrontiersin.org The time it takes for an ion to traverse the drift tube is related to its rotationally averaged collision cross-section (CCS), which is a measure of its shape and size. youtube.com
Since isomers with the same mass-to-charge ratio (isobars) can have different three-dimensional structures, they often exhibit different CCS values and can be separated by IMS. polyu.edu.hkresearchgate.net This capability is crucial for hydrocarbon analysis, where many branched isomers co-elute from a GC column and produce similar mass spectra. The coupling of IMS with MS allows for the separation of these isomers that would be indistinguishable by MS alone. nih.gov
The multidimensional data generated (e.g., retention time from LC/GC, drift time from IMS, and m/z from MS) significantly increases peak capacity and confidence in compound identification. nih.govyoutube.com While primarily applied to more polar molecules in fields like metabolomics and lipidomics, the principles of IMS-MS are applicable to hydrocarbon isomer differentiation, offering a promising avenue for more detailed characterization of highly branched alkanes like this compound and its isomers. nih.govnih.gov
Environmental Research on the Fate and Biotransformation of Branched Alkanes
Biodegradation Pathways of Branched-Chain Alkanes
Branched-chain alkanes, which are significant components of crude oil and its refined products, are known to be more resistant to biodegradation than their linear counterparts. researchgate.net The complex three-dimensional structure of molecules like 4-Ethyl-2,4,6-trimethylheptane can present challenges for microbial enzymatic systems.
A diverse range of microorganisms, including bacteria, filamentous fungi, and yeasts, have demonstrated the ability to degrade various alkanes. nih.gov Hydrocarbonoclastic bacteria (HCB) are particularly specialized in utilizing hydrocarbons as a carbon and energy source and play a crucial role in the natural remediation of oil-contaminated environments. nih.gov Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified in the degradation of branched aromatic alkanoic acids, with the degree of branching affecting the rate of biotransformation. nih.gov
Filamentous fungi also contribute to the breakdown of complex hydrocarbons in contaminated soils. While much of the research has focused on bacteria, fungi are known to possess powerful oxidative enzymes capable of transforming a wide array of organic compounds. researchgate.net The degradation of branched alkanes by microbial communities is a key process in the natural attenuation of petroleum contamination. Preferential biodegradation of n-alkanes can lead to an enrichment of branched alkanes in residual contaminants. researchgate.net
Table 1: Microbial Genera Involved in Branched Alkane Degradation
| Microbial Group | Representative Genera | Role in Degradation |
|---|---|---|
| Bacteria | Pseudomonas, Burkholderia, Sphingomonas, Alcanivorax | Primary degraders of linear and branched alkanes in various environments. nih.govnih.gov |
| Fungi | Not specified in detail for this compound | Possess oxidative enzymes capable of transforming complex organic molecules. researchgate.net |
The aerobic biodegradation of alkanes is typically initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the hydrocarbon structure. asm.orgresearchgate.net The most extensively studied enzymatic system for alkane degradation is the Alk system, which involves an alkane monooxygenase (AlkB). asm.orghw.ac.uk This enzyme hydroxylates the alkane to form an alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. asm.orghw.ac.uk This fatty acid can then enter the β-oxidation pathway for further metabolism. asm.org
For highly branched alkanes, the initial enzymatic attack can be sterically hindered. However, some microorganisms have evolved specialized enzyme systems to overcome these challenges. For instance, certain bacteria can efficiently degrade isoprenoid hydrocarbons like phytane (B1196419), which possesses a branched structure. nih.gov The degradation of branched alkanes often proceeds through the β-oxidation pathway, though the branching can impede this process. nih.gov The initial oxidation products are typically alcohols, which are further metabolized to ketones and eventually carboxylic acids.
Table 2: Key Enzymes in Aerobic Alkane Degradation
| Enzyme Family | Function | Relevance to Branched Alkanes |
|---|---|---|
| Alkane Monooxygenases (e.g., AlkB) | Catalyze the initial hydroxylation of alkanes to alcohols. asm.orghw.ac.uk | Can be sterically hindered by extensive branching, but some variants are effective against branched structures. nih.gov |
| Cytochrome P450 Monooxygenases | A diverse family of enzymes involved in the oxidation of various organic compounds, including alkanes. | Can be induced by isoprenoid hydrocarbons, indicating a role in branched alkane degradation. nih.gov |
| Alcohol Dehydrogenases | Oxidize the initially formed alcohols to aldehydes. asm.org | A crucial step in the metabolic pathway following initial oxidation. |
| Aldehyde Dehydrogenases | Oxidize aldehydes to carboxylic acids. asm.org | Further metabolizes the oxidation products, preparing them for central metabolism. |
Environmental Fate and Transport Mechanisms of Branched Alkanes
The environmental fate of branched alkanes is governed by a combination of physical, chemical, and biological processes. Their low water solubility and volatility influence their distribution across different environmental compartments.
Branched alkanes are ubiquitous in environments contaminated with petroleum products. They are found in soils, sediments, and water, often as part of a complex mixture of hydrocarbons. esig.org Due to their higher resistance to biodegradation compared to linear alkanes, branched alkanes can become relatively enriched in weathered oil samples. researchgate.net
Long-chain branched and cyclic alkanes have been detected in high abundance in recent lake sediments, suggesting biogenic sources from algae and bacteria in the water column. researchgate.net Synthetic branched alkanes, which are components of fuels and lubricants, can also be introduced into the environment through spills and emissions.
Certain types of branched alkanes, particularly those with quaternary carbon atoms (BAQCs), have been identified as important biomarkers in geological records. researchgate.netfrontiersin.org The presence and distribution of these compounds in ancient sediments can provide insights into past environmental conditions. For example, the appearance of specific long-chain branched/cyclic alkanes may indicate hypoxic (low-oxygen) environments. frontiersin.org
The stereochemistry of isoprenoid alkanes like pristane (B154290) and phytane has been used to assess the origin and thermal maturity of sediments and crude oils. mdpi.com While this compound is not a naturally occurring isoprenoid, the study of non-isoprenoid branched alkanes in geological samples is an emerging area of research that may yield new paleoenvironmental proxies. The distribution of n-alkanes and isoprenoids in coal seams has been used to reconstruct coal-forming plants and depositional environments. nih.gov
Industrial and Engineering Applications of Branched Alkanes and Associated Processes
Production of High-Octane Fuels via Alkane Isomerization and Hydrocracking
The production of high-quality gasoline is heavily reliant on components that possess a high Research Octane (B31449) Number (RON), which is a measure of a fuel's ability to resist knocking or premature detonation in an engine. Highly branched alkanes are critical for this purpose, as their compact molecular structure enhances combustion efficiency. In modern refineries, fractions containing C4-C6 alkanes are often processed to create high-octane components, reducing the need for harmful aromatic additives. researchgate.net
Two primary catalytic processes are employed to convert low-octane linear or lightly branched alkanes into highly branched isomers like 4-Ethyl-2,4,6-trimethylheptane:
Hydrocracking: This is a more intensive process that combines catalytic cracking and hydrogenation. It breaks down larger, heavier hydrocarbon molecules into smaller, more valuable ones. During this process, C-C bonds are broken, and the resulting fragments are hydrogenated. researchgate.net The conditions and catalysts used in hydrocracking can be tailored to maximize the production of branched alkanes suitable for high-octane gasoline blending. The process is also crucial in converting bio-oils and other renewable feedstocks into fuel-grade hydrocarbons. researchgate.net
The resulting product from these processes is a complex mixture of isomers. The specific isomer this compound represents a desirable type of C12 hydrocarbon structure that contributes positively to the octane rating of the final fuel product.
Advanced Fuel Component Development from Branched Hydrocarbons
Branched hydrocarbons are fundamental to the development of advanced biofuels, including sustainable aviation fuel (SAF). mdpi.com These next-generation fuels are designed to be "drop-in" replacements for conventional petroleum-based fuels, meaning they can be used in existing engines and infrastructure without modification. jbei.org Advanced biofuels derived from biomass often undergo processes that yield a high concentration of branched alkanes. mdpi.comnih.gov
Analysis of alcohol-to-jet (ATJ) fuel, a type of SAF, has shown its composition to be rich in highly branched alkanes, such as isomers of dodecane (B42187) (C12) and hexadecane (B31444) (C16). acs.org For example, a major component identified in one ATJ fuel was 2,2,4,6,6-pentamethylheptane, a C12 isomer with a structure similar to this compound. acs.org Another study noted that an isomer, 4-ethyl-2,2,6-trimethylheptane, was a potential match for compounds found in ATJ fuel. acs.org
The prevalence of such highly branched structures in advanced fuels is due to the desirable properties they confer:
High Energy Density: Branched alkanes provide a high energy content per unit of volume. jbei.org
Good Cold-Flow Properties: The branching disrupts the ability of the molecules to pack closely together, resulting in low freezing points, which is a critical specification for jet fuel. mdpi.com
High Octane Rating: As with gasoline, high branching leads to better anti-knock characteristics.
The production pathways for these advanced fuels often start with renewable feedstocks like fats, oils, and greases (FOGs) or alcohols derived from biomass. mdpi.comnih.gov These feedstocks are converted through hydroprocessing, deoxygenation, and isomerization steps to yield a mixture of hydrocarbons dominated by branched alkanes. mdpi.com
Catalyst Design and Engineering for Optimized Branched Alkane Production
The efficient and selective synthesis of highly branched alkanes is dependent on sophisticated catalyst design. The goal is to create catalysts that favor the formation of multi-branched isomers while minimizing undesirable side reactions like cracking into lighter gases.
Key catalyst technologies include:
Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure. Zeolites such as HZSM-5, MCM-22, and HY are widely used as catalysts in isomerization and cracking processes. researchgate.net Their shape-selective nature, arising from pores and channels of molecular dimensions, can influence which isomers are formed. The acidity of the zeolite is also a critical parameter that can be tuned to optimize catalytic activity.
Metal-Acid Bifunctional Catalysts: These catalysts possess both metal sites (e.g., platinum, palladium) for hydrogenation/dehydrogenation reactions and acid sites (often from the support material like a zeolite or alumina) for isomerization and cracking. This combination is essential for processes like hydroisomerization, where the reaction mechanism involves the formation of an olefin intermediate on the metal site, followed by its isomerization on an acid site, and subsequent hydrogenation back to a branched alkane.
Novel Catalytic Systems: Research is ongoing to develop more advanced catalysts. For example, ceria-supported ruthenium (Ru/CeO2) catalysts have been shown to be effective in converting large bio-hydrocarbons like squalene (B77637) into smaller, branched alkanes with a narrow product distribution. researchgate.net Another area of innovation involves confined chiral Brønsted acids, such as imidodiphosphorimidate (IDPi), which create a controlled microenvironment to steer reactions with high selectivity, opening new avenues for producing valuable chemicals from hydrocarbon sources. scitechdaily.com
The systematic refinement of a catalyst's structure and active sites allows for greater control over the reaction, leading to higher yields of the desired branched products. scitechdaily.com
Energy-Efficient Separation Processes in Petrochemical Refining for Branched Hydrocarbon Isomers
After isomerization or hydrocracking, the product stream contains a mixture of linear, mono-branched, and di- or multi-branched alkanes. Separating these isomers is a significant challenge because their boiling points are often very close, making traditional distillation an extremely energy-intensive and costly process. rsc.org Consequently, the petrochemical industry has developed more energy-efficient separation technologies based on adsorption. rutgers.edu
These advanced separation methods utilize porous materials that can differentiate between alkane isomers based on their size and shape:
Zeolite Molecular Sieves: Zeolites like 5A have pore openings that are small enough to allow linear alkanes to enter but exclude the bulkier branched isomers. nih.gov This "size exclusion" mechanism is highly effective for separating straight-chain paraffins from the product stream, thereby enriching the concentration of high-octane branched isomers. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline materials composed of metal ions or clusters linked by organic ligands, creating highly tunable porous structures. berkeley.edu They represent a promising alternative to zeolites for isomer separation. rutgers.edu Certain MOFs can perform separations based on thermodynamic adsorption rather than just size exclusion. nih.gov For example, a MOF named MIL-160(Al) has shown the ability to separate hexane (B92381) isomers according to their degree of branching. nih.gov This allows for the creation of innovative mixed-bed adsorbent systems, combining the size-sieving ability of zeolites with the thermodynamic separation capability of MOFs to achieve a more precise and efficient fractionation of hydrocarbon isomers. nih.gov
These adsorptive separation processes offer lower energy costs and higher efficiency compared to distillation, making them crucial for the economic production of high-purity streams of branched alkanes for fuel blending. rsc.orgrutgers.edu
Emerging Research Directions and Future Outlook
Development of Novel Catalytic Systems for Highly Selective Branched Alkane Synthesis
The targeted synthesis of highly branched alkanes like 4-Ethyl-2,4,6-trimethylheptane is a significant goal in the petrochemical and biofuel industries, driven by the need for high-octane gasoline components and specialized lubricants. researchgate.net Research is intensely focused on creating novel catalytic systems that offer high selectivity, avoiding the complex mixture of isomers typically produced by conventional methods like alkylation and isomerization. researchgate.net
Recent advancements center on multifunctional and shape-selective catalysts. Zeolites and metal-organic frameworks (MOFs) are at the forefront of this research due to their tunable pore structures and active sites. For instance, multifunctional zeolite-supported catalysts are being explored for the one-pot synthesis of sustainable aviation fuel, which includes branched alkanes, from waste feedstocks. mdpi.com These catalysts can facilitate deoxygenation, isomerization, and cracking reactions in a single process.
Another promising area is the development of single-site catalysts, where isolated metal atoms are anchored onto a support material. osti.gov This approach offers the potential for unprecedented control over the reaction mechanism, favoring the formation of specific branched isomers. Researchers are also investigating novel synthesis routes, such as a three-step method employing the alkylation of 1,3-dithiane, to create high-molecular-weight (C40+) branched alkanes with specific mid-chain alkylation patterns. nih.gov The development of catalysts for C-C coupling reactions is also crucial for building the complex carbon skeletons of these molecules from smaller, often biomass-derived, precursors. researchgate.net
Table 1: Comparison of Catalytic Approaches for Branched Alkane Synthesis
| Catalytic System | Advantages | Research Focus |
|---|---|---|
| Multifunctional Zeolites | Combines multiple reaction steps (e.g., isomerization, cracking) in one pot; robust and commercially available supports. mdpi.com | Tailoring acidity and pore structure for specific isomer selectivity; use in converting biomass to fuels. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Highly tunable pore size and chemical functionality; potential for high selectivity. | Designing MOFs with specific geometries for shape-selective catalysis of alkane isomerization. |
| Single-Site Catalysts | Ultimate control over active sites, leading to very high selectivity; mechanistic clarity. osti.gov | Stabilizing single atoms on robust supports; exploring a wider range of metals for alkane activation. osti.gov |
| Niobic Acid Catalysts | Effective for solvent-free hydroxyalkylation/alkylation (HAA) reactions to build carbon chains from biomass derivatives. researchgate.net | Optimizing thermal treatment and preparation methods to enhance catalytic performance. researchgate.net |
Advanced Computational Approaches for Predictive Modeling of Complex Alkane Behavior
The intricate three-dimensional structure of highly branched alkanes like this compound governs their physical and chemical properties, from viscosity and boiling point to reactivity. Predicting this behavior is crucial for applications ranging from lubricant design to atmospheric chemistry. Advanced computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for providing insights at the molecular level. mdpi.com
Researchers use MD simulations to model the rheological (flow) behavior of branched alkanes, revealing how the size and position of side chains affect properties like viscosity. byu.edu These simulations can elucidate the complex interplay of intermolecular forces and molecular geometry that are difficult to probe experimentally. Various force fields, such as TraPPE-UA and L-OPLS, are continuously evaluated and refined to accurately reproduce the properties of alkanes over wide temperature and pressure ranges. scienomics.comacs.org
Furthermore, computational models are being developed to predict the environmental fate of these complex molecules. For example, the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model has been extended to predict how the branching structure of alkanes influences their potential to form secondary organic aerosols (SOA) in the atmosphere. copernicus.org These models account for how branching can alter vapor pressure and the propensity to undergo autoxidation, key factors in SOA formation. copernicus.org Configurational-bias Monte Carlo simulations are also used to study the fluid phase behavior of alkane isomers, such as their vapor-liquid coexistence curves when adsorbed onto surfaces. aps.org
Table 2: Key Parameters Investigated in Computational Models of Branched Alkanes
| Parameter | Computational Method | Significance |
|---|---|---|
| Viscosity | Non-equilibrium Molecular Dynamics (NEMD) byu.edu | Essential for lubricant formulation and fluid dynamics applications. byu.edu |
| Density & Phase Behavior | Gibbs Ensemble Monte Carlo, MD Simulations acs.orgacs.org | Predicts fluid properties under various temperatures and pressures. acs.org |
| Diffusion Coefficients | Molecular Dynamics (MD) Simulations acs.orgresearchgate.net | Relates molecular mobility to bulk properties and reaction rates. acs.org |
| Secondary Organic Aerosol (SOA) Formation Potential | UNIPAR Model copernicus.org | Assesses the environmental impact of volatile organic compounds. copernicus.org |
| Adsorption on Surfaces | Configurational-bias Monte Carlo aps.org | Important for understanding separation processes and surface chemistry. aps.org |
Innovations in Separations Technologies for Challenging Hydrocarbon Isomer Mixtures
The separation of structurally similar hydrocarbon isomers, such as the various isomers of dodecane (B42187) (C12H26), is one of the most challenging and energy-intensive processes in the petrochemical industry. nih.gov The subtle differences in boiling points and molecular shapes between linear, mono-branched, and di-branched alkanes make traditional distillation highly inefficient. mdpi.com Consequently, significant research is directed towards developing advanced separation technologies based on selective adsorption.
Porous materials are at the heart of these innovations. Metal-organic frameworks (MOFs) and zeolites are being engineered with precisely tailored pore apertures that can distinguish between isomers based on their size and shape. rutgers.eduberkeley.edu This "molecular sieving" effect allows for the selective uptake of certain isomers while excluding others. acs.org For example, researchers have developed zirconium-based MOFs with an adsorption capacity for n-hexane that surpasses the industry-standard zeolite 5A by 70%. rutgers.edu
Recent breakthroughs include the development of MOFs that can separate alkanes based on their degree of branching, a critical step for upgrading gasoline octane (B31449) numbers. rutgers.eduberkeley.edu A novel strategy involves using a mixed bed of adsorbents, combining the steric rejection capabilities of a zeolite with the thermodynamically-driven separation of a MOF, to achieve a more efficient sorting of isomers. nih.govresearchgate.net This synergistic approach has shown promise in separating pentane (B18724) and hexane (B92381) isomers into fractions with low and high research octane numbers (RON). nih.govresearchgate.net These adsorbent-based technologies offer a less energy-intensive alternative to cryogenic distillation. nih.gov
Elucidation of Novel Biodegradation Pathways for Persistent Branched Hydrocarbons in Environmental Systems
While alkanes are organic molecules, their persistence in the environment can be a concern, particularly for complex structures. The biodegradation of hydrocarbons is a key natural process for cleaning up environmental contamination. enviro.wikinih.gov However, research consistently shows that the rate and extent of microbial degradation are highly dependent on the alkane's molecular structure. nih.gov
Highly branched alkanes, such as this compound, are known to be more resistant to microbial attack than their linear counterparts. nih.govuni-greifswald.de The presence of alkyl branches, especially at terminal positions, can hinder the enzymatic processes that microorganisms use to break down hydrocarbon chains. nih.gov This resistance, or recalcitrance, means that branched alkanes can persist longer in soil and water systems. uni-greifswald.de
Future research is aimed at discovering and characterizing novel microbial pathways capable of degrading these persistent branched hydrocarbons. This involves identifying specific bacteria, fungi, and archaea from contaminated environments and elucidating the unique enzymes and metabolic routes they employ. enviro.wiki Understanding these pathways is crucial for developing effective bioremediation strategies. uni-greifswald.de The study of the environmental fate of persistent organic pollutants (POPs) provides a broader context for this work, as the factors governing persistence—such as low water solubility, high lipid solubility, and resistance to degradation—are shared by many complex hydrocarbons. nih.govtaylorfrancis.com By identifying the genetic and biochemical mechanisms that enable certain microbes to metabolize these challenging molecules, scientists hope to harness nature's own solutions for environmental cleanup.
Table 3: Factors Affecting the Biodegradation of Alkanes
| Factor | Effect on Biodegradation |
|---|---|
| Linear vs. Branched Structure | Linear alkanes are generally degraded more readily than branched alkanes. nih.gov |
| Degree of Branching | Increased branching tends to decrease the rate of biodegradation. uni-greifswald.de |
| Position of Branching | Terminal branching, particularly anteiso-structures, can significantly inhibit microbial degradation. nih.gov |
| Molecular Weight | Very high molecular weight can reduce bioavailability and degradation rates. |
| Environmental Conditions | Temperature, nutrient availability (nitrogen, phosphorus), and oxygen levels are critical for microbial activity. enviro.wikinih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-ethyl-2,4,6-trimethylheptane, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves alkylation of branched alkane precursors using Friedel-Crafts or Grignard reactions. Optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C for alkylation), and catalysis (e.g., AlCl₃). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound. Characterization should include GC-MS for purity validation and NMR (¹H/¹³C) to confirm branching patterns .
Q. How is the branched structure of this compound resolved using spectroscopic techniques?
- Methodological Answer : ¹H NMR is used to identify methyl and ethyl groups via chemical shifts (δ 0.8–1.5 ppm for CH₃ and CH₂ groups). ¹³C NMR distinguishes quaternary carbons (δ 20–35 ppm). Mass spectrometry (EI-MS) aids in confirming molecular weight (C₁₂H₂₆, m/z = 170.3) and fragmentation patterns. For ambiguous cases, DEPT-135 or HSQC experiments clarify carbon hybridization .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer : It serves as a reference standard in gas chromatography (GC) for retention index calibration due to its well-defined volatility and branching. In mass spectrometry, its fragmentation pattern aids in method validation for complex hydrocarbon mixtures. Ensure column compatibility (e.g., DB-5MS) and isothermal conditions (e.g., 120°C) to minimize co-elution .
Advanced Research Questions
Q. How can computational methods predict the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy minima for staggered and eclipsed conformers. Molecular dynamics (MD) simulations (e.g., NPT ensemble, 298 K) assess thermal stability. Compare results with X-ray crystallography data (if available) or rotational barrier measurements from variable-temperature NMR .
Q. What experimental strategies resolve contradictions in spectroscopic data for branched alkanes like this compound?
- Methodological Answer : Discrepancies in NMR assignments often arise from overlapping signals. Use 2D techniques (COSY, NOESY) to correlate proton environments. For mass spectral anomalies, high-resolution MS (HRMS) with <5 ppm accuracy confirms molecular formulas. Cross-validate with IR spectroscopy (C-H stretches at 2800–3000 cm⁻¹) and chromatographic retention times .
Q. How does this compound interact in biological systems, and what are the implications for metabolic studies?
- Methodological Answer : In vitro assays (e.g., liver microsomes) assess cytochrome P450-mediated oxidation. Monitor metabolites via LC-MS/MS, focusing on hydroxylated derivatives. Comparative studies with simpler alkanes (e.g., 3-ethyl-2-methylheptane) reveal branching effects on enzymatic activity. Ensure proper negative controls (e.g., boiled enzymes) to validate results .
Q. What environmental toxicology considerations apply to this compound, and how are persistence metrics evaluated?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Measure half-life (t₁/₂) in soil/water systems via GC-FID. Assess bioaccumulation potential using logP calculations (e.g., ClogP ≈ 5.2) and quantitative structure-activity relationships (QSAR). Compare with EPA guidelines for branched alkanes to classify environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
